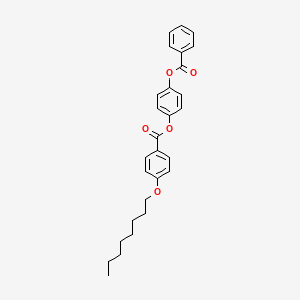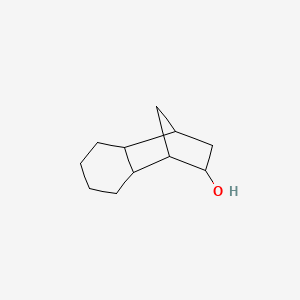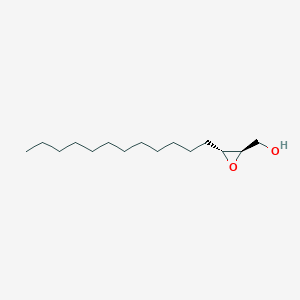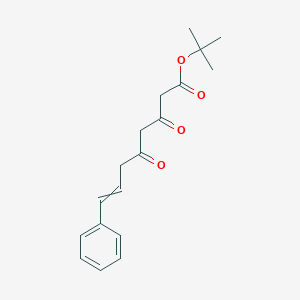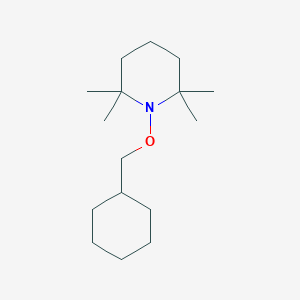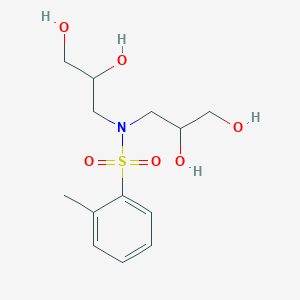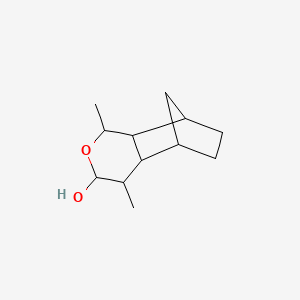
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is a chemical compound known for its unique structure and properties It is a derivative of benzopyran, featuring a methano bridge and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethyl substitution but lacks the methano bridge and octahydro structure.
Octahydro-1H-5,8-methano-2-benzopyran: Similar core structure but without the dimethyl groups.
Uniqueness
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is unique due to its combination of a methano bridge, multiple methyl groups, and an octahydro structure. This unique arrangement imparts specific chemical and physical properties, making it distinct from other related compounds.
Propriétés
Numéro CAS |
133657-75-7 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
3,6-dimethyl-4-oxatricyclo[6.2.1.02,7]undecan-5-ol |
InChI |
InChI=1S/C12H20O2/c1-6-10-8-3-4-9(5-8)11(10)7(2)14-12(6)13/h6-13H,3-5H2,1-2H3 |
Clé InChI |
PAQJVSUIEXHPKE-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C3CCC(C3)C2C(OC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



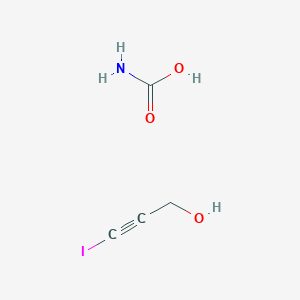
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)



![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

